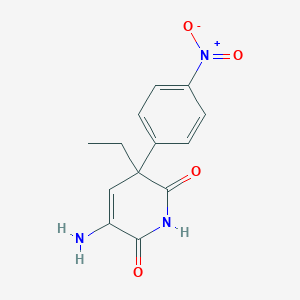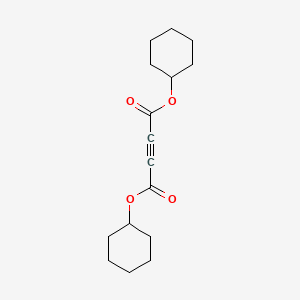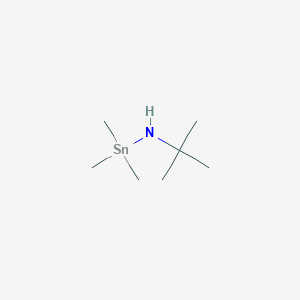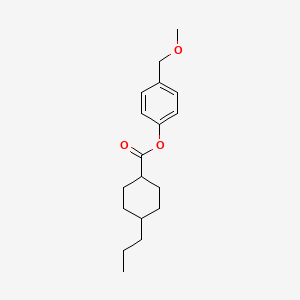![molecular formula C14H27NO2 B14425088 Ethyl 2-[1-(butylamino)ethylidene]hexanoate CAS No. 84487-82-1](/img/structure/B14425088.png)
Ethyl 2-[1-(butylamino)ethylidene]hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[1-(butylamino)ethylidene]hexanoate is an organic compound with the molecular formula C14H27NO2. It is characterized by the presence of an ester group and a secondary amine group. This compound is of interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(butylamino)ethylidene]hexanoate typically involves the reaction of hexanoic acid with ethyl alcohol in the presence of a catalyst to form the ester. The resulting ester is then reacted with butylamine under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[1-(butylamino)ethylidene]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The secondary amine group can participate in substitution reactions, where the butyl group can be replaced with other alkyl or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[1-(butylamino)ethylidene]hexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that may benefit from its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure can impart desirable properties to the final products.
Wirkmechanismus
The mechanism by which ethyl 2-[1-(butylamino)ethylidene]hexanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[1-(butylamino)ethylidene]hexanoate can be compared with other similar compounds, such as:
Ethyl 2-[1-(methylamino)ethylidene]hexanoate: This compound has a similar structure but with a methyl group instead of a butyl group. The difference in alkyl chain length can affect its chemical properties and reactivity.
Ethyl 2-[1-(propylamino)ethylidene]hexanoate: Similar to the above compound, but with a propyl group
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which can be tailored for various applications in research and industry.
Eigenschaften
CAS-Nummer |
84487-82-1 |
|---|---|
Molekularformel |
C14H27NO2 |
Molekulargewicht |
241.37 g/mol |
IUPAC-Name |
ethyl 2-[1-(butylamino)ethylidene]hexanoate |
InChI |
InChI=1S/C14H27NO2/c1-5-8-10-13(14(16)17-7-3)12(4)15-11-9-6-2/h15H,5-11H2,1-4H3 |
InChI-Schlüssel |
UMUBFFAYRUGPBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C(C)NCCCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


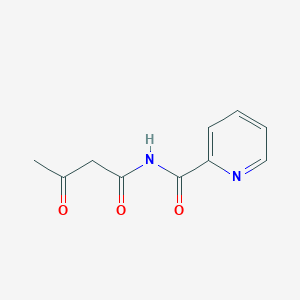
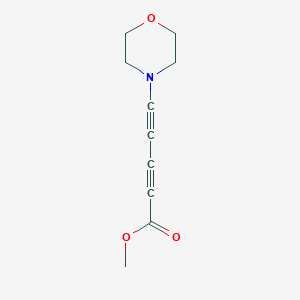

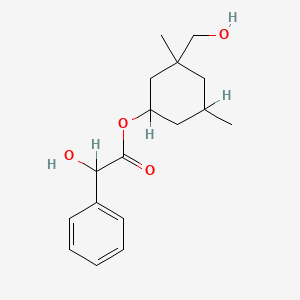
![[(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride](/img/structure/B14425045.png)

![(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14425061.png)

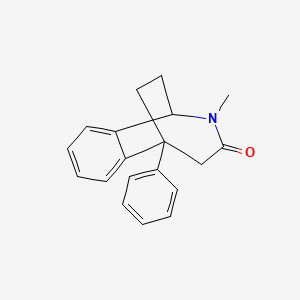
![2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14425074.png)
